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Compound of Interest

Compound Name: 2,2-Diphenylglycine

Cat. No.: B147090 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the synthesis of 2,2-diphenylglycine. The information is presented in a user-

friendly question-and-answer format to directly address common challenges encountered

during experimentation.

Troubleshooting Guide
Q1: My reaction yield for 2,2-diphenylglycine is very low. What are the common causes and

how can I improve it?

Low yields are a frequent issue in the synthesis of sterically hindered amino acids like 2,2-
diphenylglycine. The primary causes often relate to suboptimal reaction conditions,

incomplete reactions, or losses during workup and purification.

For the Bucherer-Bergs Synthesis of the 5,5-Diphenylhydantoin intermediate:

Suboptimal Temperature and Time: Standard Bucherer-Bergs conditions (e.g., 58-62°C for

10 hours in 60% ethanol) can result in yields as low as 7% when using benzophenone as the

starting material.[1] To significantly improve the yield, consider the following adjustments:

Prolong the reaction time to around 90 hours to potentially increase the yield to

approximately 67%.[1]
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Increase the reaction temperature to 110°C in a sealed vessel to prevent the loss of

volatile reactants, which can further boost the yield to 75%.[1]

For optimal results, using propylene glycol as a solvent and heating to 150°C in a sealed

container for six hours has been reported to achieve yields of up to 93-96%.[2]

Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. A common

starting point for the Bucherer-Bergs reaction is a 1:2:2 molar ratio of ketone to cyanide salt

to ammonium carbonate. An excess of cyanide may lead to the formation of side products.

For the Strecker Synthesis:

Imine Formation Equilibrium: The initial formation of the imine from benzophenone and

ammonia is a reversible reaction. To drive the equilibrium towards the imine, consider adding

a dehydrating agent, such as magnesium sulfate (MgSO₄), to the reaction mixture.[3]

Incomplete Hydrolysis: The final step of the Strecker synthesis is the hydrolysis of the

aminonitrile to the amino acid. This step often requires harsh conditions (e.g., strong acid or

base and heat) to proceed to completion. Ensure the hydrolysis is carried out for a sufficient

duration to maximize the conversion.

General Considerations for Both Routes:

Losses During Workup and Purification: Significant amounts of product can be lost during

extraction and recrystallization steps. Ensure proper phase separation during extractions and

optimize the recrystallization procedure to minimize loss of product in the mother liquor.

Q2: I am observing significant side product formation in my reaction. What are the likely

byproducts and how can I minimize them?

Side product formation is a common challenge, particularly with the reactive intermediates

involved in these syntheses.

In the Bucherer-Bergs Synthesis:

Unreacted Benzophenone: Incomplete reaction is a major source of contamination. As

noted, optimizing temperature and reaction time is crucial to drive the reaction to
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completion and minimize the amount of unreacted starting material.[1][2]

Formation of Ureido Acids or Amides: In some cases, the hydantoin ring can be opened

during the reaction or workup, leading to the formation of ureido acids or amides as

byproducts.

In the Strecker Synthesis:

Cyanohydrin Formation: Although the primary reaction is with the imine, cyanide can also

react with the starting ketone (benzophenone) to form a cyanohydrin. This is more

prevalent if imine formation is slow.

Incomplete Hydrolysis Products: Partial hydrolysis of the aminonitrile can lead to the

formation of an amino amide as a byproduct.

To minimize side product formation:

Control Reaction Temperature: Excursions from the optimal temperature can lead to

decomposition or the formation of undesired byproducts.

Optimize Reagent Addition: In some cases, slow addition of a reagent can help to control the

reaction and minimize side reactions.

Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert

atmosphere (e.g., nitrogen or argon) can prevent oxidation of reactants and intermediates.

Q3: I am having difficulty purifying the final 2,2-diphenylglycine product. What are the

recommended purification methods?

Purification of the crude product is essential to obtain high-purity 2,2-diphenylglycine.

Recrystallization is the most common and effective method.

Recrystallization Protocol:

Solvent Selection: The ideal solvent is one in which 2,2-diphenylglycine is soluble at high

temperatures but sparingly soluble at low temperatures. Common solvents for

recrystallizing amino acids include water-ethanol mixtures.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://nrochemistry.com/strecker-synthesis/
https://www.chemistrywithdrsantosh.com/2025/10/How-to-perform-recrystallization-step-by-step-organic-lab-guide.html
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/product/b147090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a

saturated solution.

Decolorization: If the solution is colored, add a small amount of activated charcoal and boil

for a few minutes to adsorb colored impurities.

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the

activated charcoal and any insoluble impurities. This step is crucial to prevent premature

crystallization.

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes

the formation of larger, purer crystals. Further cooling in an ice bath can maximize the

yield of the crystals.

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

Washing: Wash the collected crystals with a small amount of the cold recrystallization

solvent to remove any remaining impurities from the mother liquor.

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent

system can be employed. In this method, the compound is dissolved in a "good" solvent at

its boiling point, and a "poor" solvent (in which the compound is insoluble) is added dropwise

until the solution becomes cloudy. The solution is then reheated until it becomes clear again

and allowed to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 2,2-diphenylglycine?

The two most common and well-established methods for the synthesis of 2,2-diphenylglycine
are the Strecker synthesis and the Bucherer-Bergs reaction.[4][5] Both methods typically use

benzophenone as the starting material.

Q2: What is the mechanism of the Strecker synthesis for 2,2-diphenylglycine?

The Strecker synthesis is a two-step process:
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Aminonitrile Formation: Benzophenone reacts with ammonia to form an imine intermediate.

The cyanide ion then attacks the imine to form an α-aminonitrile.[3]

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield

2,2-diphenylglycine.[3]

Q3: What is the mechanism of the Bucherer-Bergs reaction for 2,2-diphenylglycine?

The Bucherer-Bergs reaction is a multi-component reaction that proceeds through the following

key steps:

Cyanohydrin and Aminonitrile Formation: Benzophenone can react with cyanide to form a

cyanohydrin, which then reacts with ammonia to form an aminonitrile. Alternatively, the imine

can form first and then react with cyanide.

Hydantoin Formation: The aminonitrile reacts with carbon dioxide (generated in situ from

ammonium carbonate) to form a carbamic acid intermediate, which then cyclizes to form 5,5-

diphenylhydantoin.[6]

Hydrolysis: The 5,5-diphenylhydantoin is then hydrolyzed (typically with a strong base

followed by acidification) to yield 2,2-diphenylglycine.

Q4: Can Phase Transfer Catalysis (PTC) be used to synthesize 2,2-diphenylglycine?

Yes, Phase Transfer Catalysis (PTC) can be a valuable technique for the synthesis of α,α-

disubstituted amino acids. PTC can enhance reaction rates and yields by facilitating the

transfer of reactants between immiscible phases (e.g., an aqueous phase containing a water-

soluble nucleophile and an organic phase containing the substrate). In the context of 2,2-
diphenylglycine synthesis, a PTC approach could be applied to the alkylation of a glycine

derivative using a chiral phase-transfer catalyst to potentially achieve an asymmetric synthesis.

[7][8]

Q5: What are the safety precautions I should take when synthesizing 2,2-diphenylglycine?

The synthesis of 2,2-diphenylglycine involves the use of hazardous chemicals, and

appropriate safety measures are crucial:
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Cyanide: Sodium cyanide (NaCN) and potassium cyanide (KCN) are highly toxic. All

manipulations should be carried out in a well-ventilated fume hood, and appropriate personal

protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide

antidote kit readily available and be familiar with its use.

Strong Acids and Bases: The hydrolysis steps often involve the use of concentrated acids

(e.g., HCl) and bases (e.g., NaOH), which are corrosive. Handle these reagents with care

and appropriate PPE.

Solvents: Many organic solvents used in the synthesis and purification are flammable and/or

toxic. Work in a well-ventilated area and away from ignition sources.

Data Presentation
Table 1: Optimization of Bucherer-Bergs Reaction for 5,5-Diphenylhydantoin Synthesis

Starting
Material

Reagents Solvent
Temperat
ure (°C)

Time (h) Yield (%)
Referenc
e

Benzophen

one

(NH₄)₂CO₃,

NaCN

60%

Ethanol
58-62 10 7 [1]

Benzophen

one

(NH₄)₂CO₃,

NaCN

60%

Ethanol
58-62 90 67 [1]

Benzophen

one

(NH₄)₂CO₃,

NaCN

Not

specified
110

Not

specified
75 [1]

Benzophen

one

(NH₄)₂CO₃,

KCN

Propylene

Glycol
110

Not

specified
91-96 [1]

Benzophen

one

Ammonium

Acetate,

NaCN

Propylene

Glycol
150 6 93 (net) [2]
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Protocol 1: Bucherer-Bergs Synthesis of 5,5-
Diphenylhydantoin
This protocol is adapted from literature procedures for the synthesis of 5,5-disubstituted

hydantoins.[2]

Materials:

Benzophenone

Ammonium carbonate

Sodium cyanide (or Potassium cyanide)

Ethanol (or Propylene Glycol)

Water

Hydrochloric acid (for workup)

Procedure:

In a suitable pressure vessel, combine benzophenone, ammonium carbonate, and sodium

cyanide in a molar ratio of approximately 1:2:2.

Add a mixture of ethanol and water (e.g., 60% ethanol) or propylene glycol as the solvent.

Seal the vessel and heat the mixture with stirring to 110-150°C for 6-24 hours. The optimal

time and temperature should be determined experimentally.

After cooling to room temperature, carefully vent the vessel in a fume hood.

Acidify the reaction mixture with hydrochloric acid to precipitate the crude 5,5-

diphenylhydantoin.

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.
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Protocol 2: Hydrolysis of 5,5-Diphenylhydantoin to 2,2-
Diphenylglycine
Materials:

5,5-Diphenylhydantoin

Sodium hydroxide solution (e.g., 10-20%)

Hydrochloric acid

Procedure:

Suspend the crude or purified 5,5-diphenylhydantoin in a sodium hydroxide solution.

Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete (can

be monitored by TLC).

Cool the reaction mixture to room temperature.

Carefully acidify the solution with hydrochloric acid to the isoelectric point of 2,2-
diphenylglycine to precipitate the product.

Collect the precipitated 2,2-diphenylglycine by vacuum filtration.

Wash the product with cold water and then with a small amount of cold ethanol.

Dry the purified 2,2-diphenylglycine under vacuum.

Protocol 3: Strecker Synthesis of 2,2-Diphenylglycine
(Model Protocol)
This is a model protocol as specific literature for this exact transformation is less common. It is

based on the general procedure for the Strecker synthesis.[1][3]

Step 1: Synthesis of α-Amino-α,α-diphenylacetonitrile

Materials:
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Benzophenone

Ammonium chloride

Sodium cyanide

Methanol

Water

Procedure:

In a round-bottom flask equipped with a stirrer, dissolve ammonium chloride and sodium

cyanide in water.

Add a solution of benzophenone in methanol to the aqueous solution.

Stir the reaction mixture at room temperature for several hours to overnight.

Extract the reaction mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to obtain the crude α-amino-α,α-

diphenylacetonitrile.

Step 2: Hydrolysis to 2,2-Diphenylglycine

Materials:

Crude α-amino-α,α-diphenylacetonitrile

Concentrated hydrochloric acid

Procedure:

Add the crude aminonitrile to concentrated hydrochloric acid.

Heat the mixture to reflux for several hours until the hydrolysis is complete.
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Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to

precipitate the 2,2-diphenylglycine.

Collect the product by filtration, wash with cold water, and dry.

Purify the crude product by recrystallization as described previously.
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Caption: Experimental workflow for the Bucherer-Bergs synthesis of 2,2-diphenylglycine.
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Caption: Experimental workflow for the Strecker synthesis of 2,2-diphenylglycine.
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Caption: Troubleshooting decision tree for 2,2-diphenylglycine synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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